molecular formula C22H25N3O4S B11576990 5-(2,5-dimethoxyphenyl)-8,8-dimethyl-2-methylsulfanyl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione

5-(2,5-dimethoxyphenyl)-8,8-dimethyl-2-methylsulfanyl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione

Cat. No.: B11576990
M. Wt: 427.5 g/mol
InChI Key: SHQYVQDBKJLVSX-UHFFFAOYSA-N
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Description

5-(2,5-Dimethoxyphenyl)-8,8-dimethyl-2-(methylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione is a complex organic compound belonging to the class of pyrimidoquinolines This compound is characterized by its unique structural features, including a dimethoxyphenyl group, a dimethyl group, and a methylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,5-dimethoxyphenyl)-8,8-dimethyl-2-(methylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2,5-dimethoxybenzaldehyde with a suitable amine to form an imine intermediate. This intermediate undergoes cyclization with a diketone to form the pyrimidoquinoline core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, industrial methods may employ more cost-effective reagents and catalysts to reduce production costs while maintaining high purity and yield.

Chemical Reactions Analysis

Types of Reactions

5-(2,5-Dimethoxyphenyl)-8,8-dimethyl-2-(methylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups in the pyrimidoquinoline core can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.

    Substitution: Halogenating agents, nitrating agents, sulfuric acid as catalyst.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated, nitrated, or other substituted derivatives.

Scientific Research Applications

5-(2,5-Dimethoxyphenyl)-8,8-dimethyl-2-(methylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2,5-dimethoxyphenyl)-8,8-dimethyl-2-(methylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione involves its interaction with specific molecular targets within cells. It is believed to inhibit certain enzymes involved in cell proliferation, leading to apoptosis in cancer cells. The compound may also interfere with signaling pathways critical for tumor growth and survival .

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds such as quinoline and its derivatives share structural similarities with pyrimidoquinolines and exhibit similar biological activities.

    Pyrimidoquinoline Analogs: Other pyrimidoquinoline compounds with different substituents on the phenyl or quinoline rings.

Uniqueness

5-(2,5-Dimethoxyphenyl)-8,8-dimethyl-2-(methylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the dimethoxyphenyl and methylsulfanyl groups enhances its potential as a therapeutic agent compared to other similar compounds .

Properties

Molecular Formula

C22H25N3O4S

Molecular Weight

427.5 g/mol

IUPAC Name

5-(2,5-dimethoxyphenyl)-8,8-dimethyl-2-methylsulfanyl-5,7,9,10-tetrahydro-3H-pyrimido[4,5-b]quinoline-4,6-dione

InChI

InChI=1S/C22H25N3O4S/c1-22(2)9-13-17(14(26)10-22)16(12-8-11(28-3)6-7-15(12)29-4)18-19(23-13)24-21(30-5)25-20(18)27/h6-8,16H,9-10H2,1-5H3,(H2,23,24,25,27)

InChI Key

SHQYVQDBKJLVSX-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C3=C(N2)N=C(NC3=O)SC)C4=C(C=CC(=C4)OC)OC)C(=O)C1)C

Origin of Product

United States

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